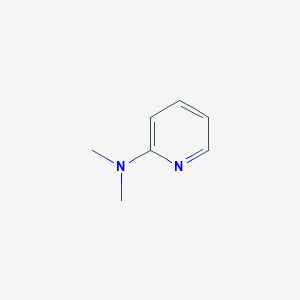
2-Dimethylaminopyridine
Cat. No. B146746
Key on ui cas rn:
5683-33-0
M. Wt: 122.17 g/mol
InChI Key: PSHKMPUSSFXUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05597846
Procedure details


Following a procedure similar to that described in Example 12, but using 500 mg of radicicol, 878 mg of isopalmitic acid, 20 ml of dry tetrahydrofuran, 848 mg of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 1.12 g of the title compound were obtained.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C@H]1OC(=O)C2C(O)=CC(O)=C(Cl)C=2CC(=O)C=CC=C[C@H]2O[C@H]2C1.CC(CCCCCCCCCCCCC(O)=O)C.[CH:44]1([N:50]=[C:51]=[N:52][CH:53]2[CH2:58][CH2:57][CH2:56]CC2)CCCCC1>O1CCCC1>[CH3:1][N:50]([C:51]1[CH:56]=[CH:57][CH:58]=[CH:53][N:52]=1)[CH3:44]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[C@@H]1C[C@H]2[C@H](O2)/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1
|
Step Two
|
Name
|
|
|
Quantity
|
878 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CCCCCCCCCCCCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
848 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)C1=NC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.12 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
